N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide: is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and ability to form hydrogen bonds, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction involves the cycloaddition of organic azides with alkynes to form 1,2,3-triazoles . The reaction is usually carried out in the presence of a copper catalyst under mild conditions, making it highly efficient and selective .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to form hydrogen bonds and interact with biomolecular targets makes it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in bipolar interactions with biomolecules, affecting their function and activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional functional groups.
2-Phenyl-2H-1,2,3-triazole: Similar structure but lacks the N-methoxy-N-methyl group.
N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Similar but without the methoxy group.
Uniqueness: N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its specific functional groups, which enhance its stability and reactivity. The presence of the methoxy and methyl groups provides additional sites for chemical modification and interaction with biomolecules .
Properties
IUPAC Name |
N-methoxy-N-methyl-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-14(17-2)11(16)10-8-12-15(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHGSKOKDAKHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NN(N=C1)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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